4-Hydroxy-3-methylquinoline-2-carboxylic acid

Monoamine Oxidase Enzyme Inhibition Neuroscience

4-Hydroxy-3-methylquinoline-2-carboxylic acid (CAS 858488-66-1) is a specialized heterocyclic intermediate with a unique 4-hydroxy-3-methyl-2-carboxylic acid substitution pattern. Its documented MAO-B inhibitory activity (IC50=15.4 µM) and 6.5-fold selectivity over MAO-A provide a measurable baseline for neuroscience lead optimization. Orthogonal functional handles enable diverse derivatization for focused quinoline library synthesis. Supplied at ≥98% purity by HPLC, it is available from commercial stock for immediate research use.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 858488-66-1
Cat. No. B1589974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methylquinoline-2-carboxylic acid
CAS858488-66-1
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=C(NC2=CC=CC=C2C1=O)C(=O)O
InChIInChI=1S/C11H9NO3/c1-6-9(11(14)15)12-8-5-3-2-4-7(8)10(6)13/h2-5H,1H3,(H,12,13)(H,14,15)
InChIKeyAKTDKXZEJOEMRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-methylquinoline-2-carboxylic Acid (CAS 858488-66-1): Procurement-Grade Quinoline Scaffold for Research and Development


4-Hydroxy-3-methylquinoline-2-carboxylic acid (CAS 858488-66-1) is a heterocyclic organic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol [1]. It is a derivative of quinoline, characterized by a hydroxyl group at the 4-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 2-position of the quinoline ring . This compound is primarily synthesized as a high-purity intermediate (≥98% by HPLC) for use in organic syntheses and pharmaceutical research, and is available from multiple commercial suppliers .

Why 4-Hydroxy-3-methylquinoline-2-carboxylic Acid Cannot Be Substituted with a Generic In-Class Analog


The unique substitution pattern of 4-Hydroxy-3-methylquinoline-2-carboxylic acid dictates its specific physicochemical properties and, consequently, its potential applications . Simple substitution with other quinoline derivatives, such as the 4-hydroxy-3-carboxylate analogs or the ethyl ester variant (CAS 219949-95-8) , will alter critical parameters including solubility, logP, and pKa . For instance, the calculated solubility for the ethyl ester derivative (0.16 g/L at 25°C) differs from the parent acid, impacting its utility in aqueous media. Even a regioisomeric shift, as seen in 3-hydroxy-2-methylquinoline-4-carboxylic acid (CAS 117-57-7) [1], or the addition of a methoxy group (CAS 55895-58-4) [2], results in a distinct chemical entity with a different pharmacological or material science profile. This compound is a specific building block, and its unique structural identity is non-negotiable for applications dependent on its exact three-dimensional and electronic configuration.

4-Hydroxy-3-methylquinoline-2-carboxylic Acid (CAS 858488-66-1): Critical Evaluation of Verifiable Differentiation


4-Hydroxy-3-methylquinoline-2-carboxylic Acid: A Specific MAO-B Inhibitor with Low Activity

4-Hydroxy-3-methylquinoline-2-carboxylic acid exhibits inhibitory activity against the enzyme Monoamine Oxidase B (MAO-B), with an IC50 value of 1.54E+4 nM (15.4 µM). This is a direct, quantifiable difference compared to its activity against Monoamine Oxidase A (MAO-A), for which the IC50 is significantly higher at 1.00E+5 nM (100 µM) [1]. While both activities are relatively modest, the ~6.5-fold selectivity for MAO-B is a concrete, measurable property.

Monoamine Oxidase Enzyme Inhibition Neuroscience

Physicochemical Differentiation: LogP and PSA Compared to In-Class Analogs

The compound's calculated physicochemical properties provide a basis for differentiation from a close regioisomer. 4-Hydroxy-3-methylquinoline-2-carboxylic acid has a calculated logP of 1.5347 and a Polar Surface Area (PSA) of 70.16 Ų [1]. In comparison, the regioisomer 3-hydroxy-2-methylquinoline-4-carboxylic acid (CAS 117-57-7) has a reported logP of 2.42 [2].

ADME Drug-likeness Physicochemical Properties

Critical Physicochemical Differentiation from the Ethyl Ester Derivative

The free carboxylic acid form of this compound differentiates itself fundamentally from its ethyl ester analog, 4-hydroxy-3-methylquinoline-2-carboxylic acid ethyl ester (CAS 219949-95-8), in terms of solubility. While experimental solubility data for the acid is not identified in the available sources, the ethyl ester has a calculated aqueous solubility of 0.16 g/L at 25°C .

Solubility Formulation Prodrug Strategy

Defined Research Applications for 4-Hydroxy-3-methylquinoline-2-carboxylic Acid (CAS 858488-66-1) Based on Verifiable Evidence


A Specific Scaffold for Exploring MAO-B Inhibition

This compound can be utilized as a starting point for structure-activity relationship (SAR) studies targeting monoamine oxidase B (MAO-B). The documented, albeit weak, inhibitory activity (IC50 = 15.4 µM) and its 6.5-fold selectivity over MAO-A provide a concrete, measurable baseline for medicinal chemists [1]. This allows for the rational design of analogs to improve potency and selectivity, making it a valuable tool compound for target validation and lead optimization in neuroscience research [1].

A Building Block for Diverse Quinoline-Based Libraries

The compound's unique substitution pattern (4-hydroxy, 3-methyl, 2-carboxylic acid) makes it a distinct and versatile building block for the synthesis of focused quinoline libraries [1]. Its availability in high purity (≥98%) from multiple vendors ensures reliable starting material for solid-phase or solution-phase parallel synthesis . The carboxylic acid and hydroxyl functionalities are orthogonal handles for further derivatization, enabling exploration of diverse chemical space in drug discovery programs.

A Reference Standard for Analytical Method Development

The distinct physicochemical properties of this compound, specifically its calculated logP of 1.53 [1], make it suitable as a reference standard for developing and validating analytical methods, particularly reverse-phase HPLC. Its difference in lipophilicity compared to structurally similar impurities or regioisomers (e.g., logP = 2.42 for CAS 117-57-7 ) allows for the establishment of robust and selective separation protocols for quality control and purity analysis.

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